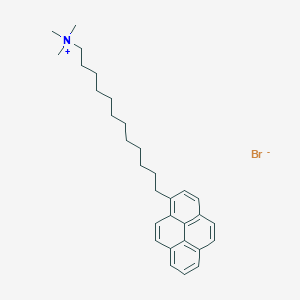
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt that features a pyrene moiety attached to a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:
Starting Materials: Pyrene, 1-bromododecane, and trimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol. The mixture is heated under reflux to facilitate the reaction.
Procedure: Pyrene is first brominated to form 1-bromopyrene. This intermediate is then reacted with 1-bromododecane to form 12-(pyren-1-yl)dodecane. Finally, this compound is quaternized with trimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromide ion with a hydroxide ion yields the corresponding alcohol.
Oxidation: Oxidation of the pyrene moiety can produce pyrenequinone derivatives.
Reduction: Reduction can lead to the formation of pyrene-based hydrocarbons.
科学研究应用
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound is employed in studying membrane dynamics and interactions due to its amphiphilic nature.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids due to its amphiphilic nature.
Pathways Involved: It can insert into lipid bilayers, affecting membrane fluidity and permeability. The pyrene moiety can also intercalate into DNA, affecting its structure and function.
相似化合物的比较
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Similar structure but lacks the pyrene moiety.
N,N,N-Trimethyl-1-hexadecanaminium bromide: Longer alkyl chain but no pyrene moiety.
N,N,N-Trimethyl-1-octadecanaminium bromide: Even longer alkyl chain, used in similar applications but with different properties.
Uniqueness
N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with aromatic systems. This makes it particularly useful in applications requiring fluorescence tracking and imaging.
属性
CAS 编号 |
90936-83-7 |
|---|---|
分子式 |
C31H42BrN |
分子量 |
508.6 g/mol |
IUPAC 名称 |
trimethyl(12-pyren-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C31H42N.BrH/c1-32(2,3)24-13-11-9-7-5-4-6-8-10-12-15-25-18-19-28-21-20-26-16-14-17-27-22-23-29(25)31(28)30(26)27;/h14,16-23H,4-13,15,24H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WPQHGLKKKBUXCW-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


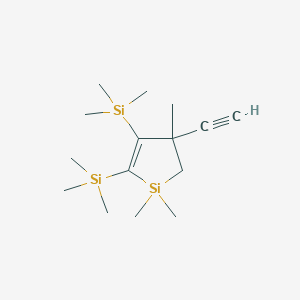

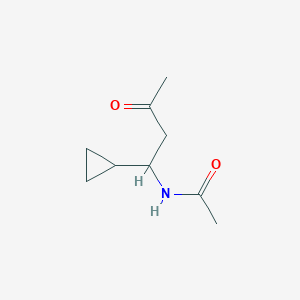

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
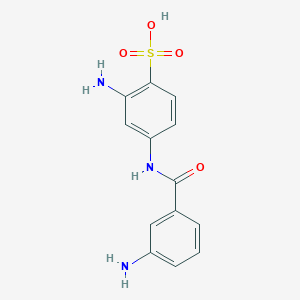
![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
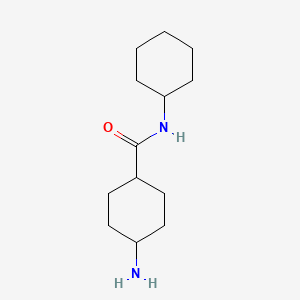
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
